Targapremir-210 is a small molecule designed to inhibit the biogenesis of microRNA-210, a non-coding RNA implicated in various oncogenic processes, particularly under hypoxic conditions. MicroRNA-210 is known to regulate gene expression involved in cancer progression, making it a target for therapeutic intervention. Targapremir-210 specifically binds to the Dicer site of the microRNA-210 precursor, effectively blocking its maturation and subsequent regulatory functions in cells .
Targapremir-210 is classified as a small molecule inhibitor and is part of a broader category of RNA-targeted therapeutics. It was developed through a combination of structure-activity relationship studies and biochemical assays aimed at identifying compounds that selectively interact with RNA structures. The compound has been evaluated for its potential as an anticancer agent, particularly in tumors associated with hypoxia .
The synthesis of Targapremir-210 involves several key steps:
Targapremir-210 features a complex heterocyclic structure designed for optimal interaction with RNA. While specific structural data such as molecular formula or 3D conformation were not detailed in the sources, it is known that the compound's design facilitates binding at the Dicer cleavage site of the precursor microRNA-210 .
Key characteristics include:
The primary chemical reaction involving Targapremir-210 is its interaction with the microRNA-210 precursor, which can be described as follows:
This mechanism has been studied through various assays including pull-down experiments and cellular assays that measure changes in microRNA expression levels following treatment with Targapremir-210 .
The mechanism of action of Targapremir-210 involves several steps:
This process has been validated through various experimental models demonstrating that inhibition leads to altered gene expression profiles consistent with reduced oncogenic activity .
While specific physical properties such as melting point or solubility were not provided in detail, typical properties for small molecules like Targapremir-210 include:
Chemical properties would include:
Further studies may provide comprehensive data on these properties relevant for formulation and therapeutic application .
Targapremir-210 has significant potential applications in cancer therapeutics due to its ability to inhibit microRNA-210, which is often overexpressed in various cancers, particularly under hypoxic conditions. Its applications include:
MicroRNA-210 (miR-210) is a hypoxia-inducible noncoding RNA critically overexpressed in solid tumors. Its dysregulation stabilizes hypoxia-inducible factors (HIFs), reprograms cellular metabolism toward aerobic glycolysis (Warburg effect), and drives metastasis. In triple-negative breast cancer (TNBC), miR-210 overexpression correlates with aggressiveness, therapy resistance, and poor prognosis, making it a high-value therapeutic target [2] [3] [7].
miR-210 directly suppresses GPD1L (glycerol-3-phosphate dehydrogenase 1-like enzyme), a negative regulator of HIF-1α. Under normoxia, GPD1L activates prolyl hydroxylases (PHDs), which tag HIF-1α for proteasomal degradation. miR-210 inhibition of GPD1L stabilizes HIF-1α, allowing its nuclear translocation and transcriptional activation of >300 hypoxia-response genes [3] [4]. Additionally, miR-210 suppresses CYGB (cytoglobin), a tumor suppressor that modulates p53 activity. This dual targeting creates a feed-forward loop amplifying HIF-driven oncogenesis [3].
Table 1: Key miR-210 Targets in HIF Regulation
Target Gene | Function | Consequence of miR-210 Suppression |
---|---|---|
GPD1L | Activates PHDs | HIF-1α destabilization; reduced hypoxia signaling |
CYGB | p53 stabilizer | Enhanced p53 activity; increased apoptosis |
ISCU1/2 | Iron-sulfur cluster biogenesis | Impaired mitochondrial respiration |
Hypoxic niches exploit miR-210 to enhance metastatic capacity through:
Table 2: miR-210-Driven Molecular Mechanisms in Metastasis
Process | Mechanism | Functional Outcome |
---|---|---|
Glycolytic flux | ↑ HIF-1α → LDHA/PKM2 upregulation | Enhanced Warburg effect; acidification |
Anoikis resistance | ↓ CYGB → impaired p53 activity | Survival of circulating tumor cells |
Stromal signaling | miR-210 in plasma cells | Antibody-mediated immune suppression |
TNBC’s hypoxic core makes it exceptionally reliant on miR-210:
Table 3: Targapremir-210 Activity in TNBC Models
Model | Response to Targapremir-210 | Key Molecular Changes |
---|---|---|
MDA-MB-231 (hypoxia) | IC50 = 200 nM; apoptosis induction | ↓ miR-210; ↑ GPD1L; ↓ HIF-1α mRNA (75%) |
TNBC xenografts | Tumor mass ↓ 60%; proliferation ↓ | ↓ Ki-67; ↓ HIF-1α in resected tumors |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: